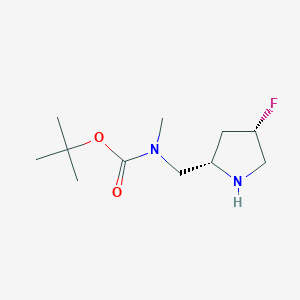
1-Bromo-2-((3,3-difluorocyclobutyl)methoxy)benzene
Vue d'ensemble
Description
1-Bromo-2-((3,3-difluorocyclobutyl)methoxy)benzene is an organic compound with the molecular formula C10H9BrF2O. It is a brominated benzene derivative featuring a difluorocyclobutyl group attached via a methoxy linkage. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.
Méthodes De Préparation
The synthesis of 1-Bromo-2-((3,3-difluorocyclobutyl)methoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-bromo-2-nitrobenzene and 3,3-difluorocyclobutanol.
Reaction Conditions: The nitro group of 1-bromo-2-nitrobenzene is reduced to an amine, which is then diazotized and subsequently replaced with a methoxy group through a Sandmeyer reaction. The difluorocyclobutyl group is introduced via a nucleophilic substitution reaction.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity. The reactions are typically carried out under controlled temperatures and pressures to ensure safety and efficiency.
Analyse Des Réactions Chimiques
1-Bromo-2-((3,3-difluorocyclobutyl)methoxy)benzene undergoes various types of chemical reactions:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the bromine atom is replaced by other substituents. Common reagents include halogens and nitrating agents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Coupling Reactions: It is also involved in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions typically yield biaryl derivatives.
Applications De Recherche Scientifique
1-Bromo-2-((3,3-difluorocyclobutyl)methoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where brominated benzene derivatives have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-((3,3-difluorocyclobutyl)methoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine and difluorocyclobutyl groups play a crucial role in its reactivity and binding affinity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
1-Bromo-2-((3,3-difluorocyclobutyl)methoxy)benzene can be compared with other similar compounds:
1-Bromo-3-(3,3-difluorocyclobutyl)benzene: This compound has a similar structure but differs in the position of the bromine atom, which can affect its reactivity and applications.
1-Bromo-2,3-difluorobenzene: This compound lacks the methoxy linkage and the cyclobutyl group, making it less complex and potentially less versatile in certain applications.
Bromochlorobenzene: This compound contains both bromine and chlorine substituents on the benzene ring, offering different reactivity and applications compared to the difluorocyclobutyl derivative.
Propriétés
IUPAC Name |
1-bromo-2-[(3,3-difluorocyclobutyl)methoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF2O/c12-9-3-1-2-4-10(9)15-7-8-5-11(13,14)6-8/h1-4,8H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJXQHMJZVPQAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid hydrochloride](/img/structure/B1382647.png)


![1-{5-[(Propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethan-1-amine](/img/structure/B1382652.png)



